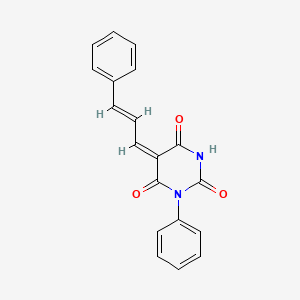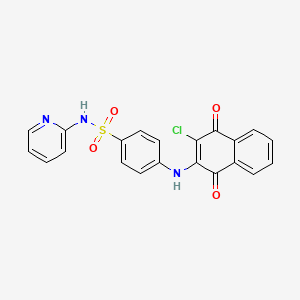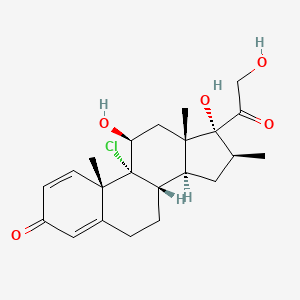
Beclomethasone
Overview
Description
Mechanism of Action
Target of Action
Beclomethasone dipropionate is a prodrug of an active metabolite, this compound 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland.
Mode of Action
This compound dipropionate is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . This interaction with the glucocorticoid receptor leads to changes in gene transcription, resulting in altered protein synthesis and suppression of inflammatory responses .
Biochemical Pathways
The interaction of 17-BMP with the glucocorticoid receptor controls the rate of protein synthesis and depresses the migration of polymorphonuclear leukocytes and fibroblasts . It also reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .
Pharmacokinetics
This compound dipropionate has negligible oral and intranasal bioavailability due to extensive (95%) presystemic conversion of BDP to 17-BMP in the lung . The oral and intranasal bioavailabilities of the active metabolite 17-BMP were high and similar . The total inhaled bioavailability of 17-BMP (lung + oral) was also high (62%) and approximately 36% of this was due to pulmonary absorption . Intravenously administered this compound dipropionate has a clearance of 150 L/h, an apparent volume of distribution of 20L, and an elimination half-life (t ½ β) of 30 minutes .
Result of Action
The result of this compound dipropionate’s action is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that this compound dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Action Environment
The effectiveness of this compound dipropionate can be influenced by environmental factors. For example, a study found that the clinical efficacy of this compound dipropionate may vary between different ethnic groups . Furthermore, the method of administration (oral, intranasal, or inhaled) can also affect the drug’s action . It’s important to note that these factors should be considered when prescribing this compound dipropionate to ensure optimal efficacy and safety.
Biochemical Analysis
Biochemical Properties
Beclomethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, this compound induces a conformational change in the receptor, allowing it to translocate to the nucleus and bind to glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, such as macrophages and lymphocytes, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also suppresses the activation and proliferation of T cells, which are critical in the immune response. In epithelial cells, this compound enhances the expression of anti-inflammatory proteins and reduces the expression of adhesion molecules, leading to decreased leukocyte infiltration and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the receptor complex binds to glucocorticoid response elements on DNA, leading to the transcriptional activation or repression of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory genes, such as those encoding cytokines and adhesion molecules. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known for its rapid onset of action, with significant anti-inflammatory effects observed within hours of administration. Its stability and degradation can influence its long-term effects. This compound dipropionate is rapidly hydrolyzed to its active form, this compound-17-monopropionate, which has a longer half-life and sustained activity. Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although chronic use may lead to potential side effects, such as adrenal suppression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and improves symptoms in models of asthma and allergic rhinitis. At higher doses, this compound can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and potential toxicity. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to active metabolites. This compound dipropionate is rapidly hydrolyzed to this compound-17-monopropionate by esterases in the lungs and liver. This active metabolite is further metabolized to inactive compounds, such as this compound, which are excreted in the urine and feces. The metabolic pathways of this compound involve interactions with enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After administration, this compound dipropionate is absorbed into the bloodstream and transported to target tissues, such as the lungs and nasal mucosa. It is then taken up by cells through passive diffusion and active transport mechanisms. Within cells, this compound is distributed to the cytoplasm, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon entering the cell, this compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes conformational changes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. The activity and function of this compound are influenced by its localization within these subcellular compartments, as well as by post-translational modifications that affect its stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beclomethasone dipropionate is synthesized through a multi-step process involving the esterification of this compound with propionic acid. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like tetrahydrofuran. The reaction is carried out under nitrogen protection at a controlled temperature of around 20°C for approximately 2 hours .
Industrial Production Methods: In industrial settings, this compound dipropionate is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the preparation of oral liquid forms and the assessment of their stability under various storage conditions .
Chemical Reactions Analysis
Types of Reactions: Beclomethasone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active form, this compound 17-monopropionate.
Substitution: Esterification reactions involve the substitution of hydroxyl groups with propionate groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Propionic acid and p-toluenesulfonic acid are used in esterification reactions
Major Products Formed:
This compound 17-monopropionate: The active metabolite formed through reduction.
Various oxidized metabolites: Formed through oxidation reactions
Scientific Research Applications
Beclomethasone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of corticosteroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in the treatment of asthma, allergic rhinitis, and skin disorders. .
Industry: Utilized in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams
Comparison with Similar Compounds
Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.
Budesonide: Used for asthma, allergic rhinitis, and inflammatory bowel disease.
Mometasone: Used for asthma, allergic rhinitis, and skin disorders
Comparison:
Potency: Beclomethasone is considered less potent than fluticasone but more potent than budesonide.
Side Effects: this compound has fewer systemic side effects compared to systemic corticosteroids due to its localized action.
Duration of Action: this compound has a longer duration of action when administered intranasally compared to earlier corticosteroids
This compound’s unique properties, such as its localized action and reduced systemic side effects, make it a valuable compound in the treatment of various inflammatory conditions.
Properties
CAS No. |
4419-39-0 |
|---|---|
Molecular Formula |
C22H29ClO5 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NBMKJKDGKREAPL-REKGUKDCSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Appearance |
Solid powder |
Key on ui other cas no. |
4419-39-0 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aerobec AeroBec Forte Aldecin Apo-Beclomethasone Ascocortonyl Asmabec Clickhaler Beclamet Beclazone Beclazone Easy Breathe Beclo Asma Beclo AZU Beclocort Becloforte Beclomet Beclometasone Beclomethasone Beclomethasone Dipropionate Beclorhinol Becloturmant Beclovent becodisk Becodisks Beconase Beconase AQ Becotide Bemedrex Easyhaler Bronchocort Dipropionate, Beclomethasone Ecobec Filair Filair Forte Junik Nasobec Aqueous Prolair Propaderm Qvar Respocort Sanasthmax Sanasthmyl Vancenase Vanceril Ventolair Viarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


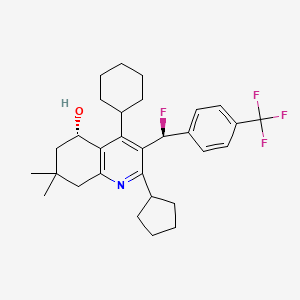

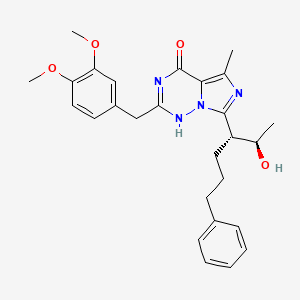
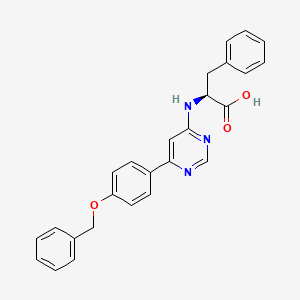
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
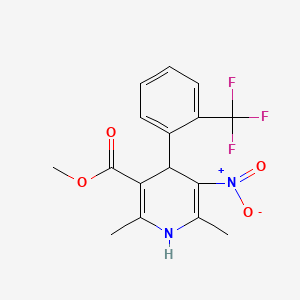
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
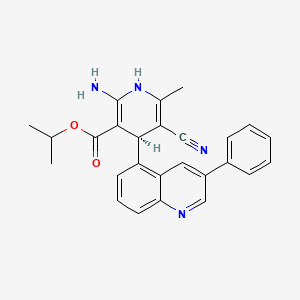
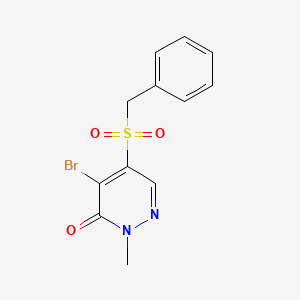
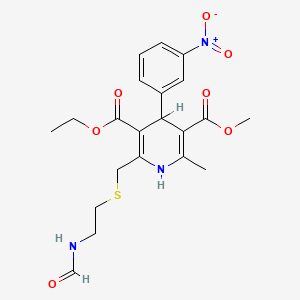
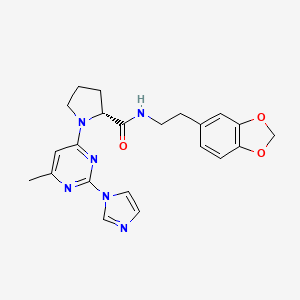
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
